Spiperone hydrochloride

Overview

Description

Mechanism of Action

Target of Action

Spiperone hydrochloride is a dopamine antagonist that binds to dopamine and serotonin receptors . It has been identified as an activator of calcium-activated chloride channels (CaCCs) . In the context of cancer therapy, it has been shown to have cytotoxic effects on colorectal cancer (CRC) cells .

Mode of Action

This compound interacts with its targets, primarily dopamine and serotonin receptors, by binding to them . This interaction leads to an increase in intracellular calcium levels , similar to the action of thapsigargin . This increase in calcium levels disrupts intracellular calcium homeostasis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt signaling pathway . This compound specifically blocks canonical Wnt signaling prior to the activation of β-catenin . This leads to the release of intracellular calcium and the activation of enzymes such as calcium/calmodulin dependent protein kinase II (CamKII) and protein kinase C (PKC), which exert antagonistic activity on the canonical Wnt pathway .

Pharmacokinetics

This compound is metabolized in the liver and excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis in CRC cells . It can reduce the clonogenic potential of stem-like CRC cells (CRC-SCs) and induce cell cycle arrest and apoptosis, in both differentiated and CRC-SCs, at clinically relevant concentrations . Its cytotoxicity in CRC cells is mediated by phospholipase C activation, intracellular calcium homeostasis dysregulation, and irreversible endoplasmic reticulum stress induction, resulting in lipid metabolism alteration and Golgi apparatus damage .

Action Environment

Environmental factors can influence the action of this compound. For example, in a model of pulmonary emphysema induced by cigarette smoke extract (CSE) and lipopolysaccharide (LPS) in mice, this compound was shown to mediate regeneration of the pulmonary endothelium . This suggests that the drug’s action, efficacy, and stability can be influenced by environmental factors such as the presence of toxins or inflammatory agents .

Biochemical Analysis

Biochemical Properties

Spiperone hydrochloride is a dopamine antagonist that binds dopamine and serotonin receptors . It interacts with various enzymes and proteins, including 5-HT2 and 5-HT1C receptors, with IC50 values of 1.6 and 15 nM respectively . It also interacts with D2, D3, D4, D1, and D5 receptors .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to stimulate regeneration in pulmonary endothelium in a model of pulmonary emphysema . It also attenuates the inflammatory response in cultured microglia via the reduction of proinflammatory cytokine expression and nitric oxide production .

Molecular Mechanism

The cytotoxicity of this compound in colorectal cancer (CRC) cells is mediated by phospholipase C activation, intracellular calcium homeostasis dysregulation, and irreversible endoplasmic reticulum stress induction, resulting in lipid metabolism alteration and Golgi apparatus damage .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. For instance, it has been found to increase the number of capillaries and the expression of CD31 in alveolar tissue over time .

Metabolic Pathways

It is known to interact with various enzymes and proteins, suggesting its involvement in multiple biochemical pathways .

Transport and Distribution

It has been found to be actively accumulated into the F4C1 strain of rat pituitary tumor cells .

Subcellular Localization

Given its interactions with various cellular receptors and its effects on cellular processes, it is likely that it localizes to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiperone hydrochloride involves multiple steps, starting with the preparation of the core butyrophenone structure. The key steps include:

Formation of the butyrophenone core: This involves the reaction of 4-fluorobenzoyl chloride with 1-phenylpiperazine to form the intermediate 4-fluorobutyrophenone.

Cyclization: The intermediate undergoes cyclization with 1,3-diaminopropane to form the spirocyclic structure.

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reaction conditions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Spiperone hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Secondary alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Spiperone hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Haloperidol: Another butyrophenone antipsychotic with similar dopamine receptor antagonism.

Pimozide: A diphenylbutylpiperidine antipsychotic with similar therapeutic uses.

Fluspirilene: A diphenylbutylpiperidine antipsychotic with a longer duration of action.

Uniqueness

Spiperone hydrochloride is unique due to its dual role as an antipsychotic and an activator of calcium-activated chloride channels. This dual functionality makes it a valuable compound for both psychiatric treatment and research into calcium signaling pathways .

Biological Activity

Spiperone hydrochloride, a compound primarily recognized for its antipsychotic properties, exhibits significant biological activity through its interactions with various neurotransmitter receptors. This article delves into the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Overview of this compound

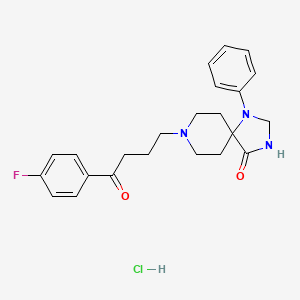

- Chemical Name : 8-[4-(4-Fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one hydrochloride

- CAS Number : 2022-29-9

- Purity : ≥98%

Spiperone is classified as a selective antagonist for both the 5-HT2A serotonin and D2-like dopamine receptors , which are crucial in the modulation of mood and psychotic disorders. The compound has been extensively studied for its binding affinities and biological effects.

Binding Affinities

The binding affinities (Ki values) of this compound to various receptors are summarized in the following table:

| Receptor Type | Ki Value (nM) |

|---|---|

| D2 | 0.06 |

| D3 | 0.6 |

| D4 | 0.08 |

| D1 | ~350 |

| D5 | ~3500 |

| 5-HT2A | 1.27 |

| 5-HT2C | >1000 |

| 5-HT1A | Active |

| 5-HT7 | Active |

These values indicate that spiperone has a high affinity for D2 and D3 receptors, making it effective in treating conditions associated with dopamine dysregulation, such as schizophrenia.

Dopamine and Serotonin Antagonism

Spiperone's primary mechanism involves antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors, which plays a vital role in its antipsychotic effects. Research indicates that spiperone's binding to these receptors can modulate neurotransmitter release and neuronal excitability, thereby alleviating psychotic symptoms .

Calcium Channel Activation

Interestingly, spiperone has been identified as a potent intracellular calcium enhancer. It activates calcium-activated chloride channels (CaCCs), stimulating chloride secretion in airway epithelial cells. This effect is mediated through a phospholipase C-dependent pathway that enhances intracellular calcium levels, which is crucial for various cellular functions .

Case Studies and Research Findings

-

Antitumor Activity in Colorectal Cancer :

A study revealed that spiperone induces apoptosis in colorectal cancer (CRC) cells through phospholipase C activation and subsequent dysregulation of intracellular calcium homeostasis. This suggests that spiperone may serve as a novel therapeutic agent against CRC by targeting specific cellular pathways involved in cancer cell survival . -

Impact on Cystic Fibrosis :

Spiperone has shown potential in enhancing chloride secretion in cystic fibrosis models by activating CaCCs. This effect could provide a new avenue for treating cystic fibrosis by compensating for defective CFTR channels . -

Conformational Studies :

Structural studies have elucidated the binding mode of spiperone at the dopamine D2 receptor, highlighting critical interactions that stabilize its antagonist activity. Mutations in specific receptor residues significantly affect spiperone's binding efficacy, underscoring the importance of receptor conformation in drug action .

Properties

IUPAC Name |

8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O2.ClH/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20;/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIKMLCZZMOBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873371 | |

| Record name | Spiperone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2022-29-9 | |

| Record name | Spiperone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.